- Enzymatically-stable oxetane-based dipeptide hydrogels, Chemical Communications (Cambridge, 2018, 54(14), 1793-1796

Cas no 922500-95-6 (3-(Nitromethylene)oxetane)

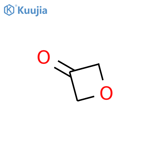

3-(Nitromethylene)oxetane structure

商品名:3-(Nitromethylene)oxetane

3-(Nitromethylene)oxetane 化学的及び物理的性質

名前と識別子

-

- 3-(Nitromethylene)oxetane

- 3-nitromethyleneoxetane

- Oxetane, 3-(nitromethylene)-

- 3-(nitromethylidene)oxetane

- 3-nitromethylene-oxetane

- 3-nitromethylenoxetane

- YYPAYWPSPJDUBG-UHFFFAOYSA-N

- HT858

- 5579AC

- PB22637

- FCH1157115

- OR309113

- SY226781

- AX8226834

- AM20020055

- ST24041638

- H112256

- 3-(Nitromethylene)oxetane (ACI)

- SCHEMBL265642

- MFCD12547195

- CS-12848

- EN300-200097

- AKOS015907312

- 922500-95-6

- A1-11802

- A900519

- J-510917

- FT-0684535

- DTXSID60693533

- DB-003426

-

- MDL: MFCD12547195

- インチ: 1S/C4H5NO3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2

- InChIKey: YYPAYWPSPJDUBG-UHFFFAOYSA-N

- ほほえんだ: O1C/C(=C/[N+](=O)[O-])/C1

計算された属性

- せいみつぶんしりょう: 115.026943022g/mol

- どういたいしつりょう: 115.026943022g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55

- 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

- 密度みつど: 1.524

- ゆうかいてん: 41-43℃

3-(Nitromethylene)oxetane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109072-5g |

3-(nitromethylidene)oxetane |

922500-95-6 | 95% | 5g |

$*** | 2023-05-29 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY226781-5g |

5-Bromo-1H-pyrrole-3-carbaldehyde |

922500-95-6 | ≥95% | 5g |

¥9900.0 | 2023-09-15 | |

| Chemenu | CM109072-100mg |

3-(nitromethylidene)oxetane |

922500-95-6 | 95% | 100mg |

$*** | 2023-05-29 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14845-1g |

3-(Nitromethylene)oxetane |

922500-95-6 | 95% | 1g |

¥3979.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D696868-0.1g |

3-(Nitromethylene)oxetane |

922500-95-6 | 95% | 0.1g |

$210 | 2024-07-20 | |

| eNovation Chemicals LLC | D696868-0.25g |

3-(Nitromethylene)oxetane |

922500-95-6 | 95% | 0.25g |

$180 | 2024-07-20 | |

| Enamine | EN300-200097-0.05g |

3-(nitromethylidene)oxetane |

922500-95-6 | 95% | 0.05g |

$91.0 | 2023-09-16 | |

| Enamine | EN300-200097-0.5g |

3-(nitromethylidene)oxetane |

922500-95-6 | 95% | 0.5g |

$363.0 | 2023-09-16 | |

| Enamine | EN300-200097-0.25g |

3-(nitromethylidene)oxetane |

922500-95-6 | 95% | 0.25g |

$194.0 | 2023-09-16 | |

| eNovation Chemicals LLC | D696868-5g |

3-(Nitromethylene)oxetane |

922500-95-6 | 95% | 5g |

$1595 | 2024-07-20 |

3-(Nitromethylene)oxetane 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Triethylamine ; 1 h, rt

1.2 Solvents: Dichloromethane ; rt → -78 °C

1.3 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C

1.2 Solvents: Dichloromethane ; rt → -78 °C

1.3 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt

リファレンス

- Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery, European Journal of Organic Chemistry, 2017, 2017(31), 4530-4542

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane

リファレンス

- Oxetanes in Drug Discovery, 2008, , ,

ごうせいかいろ 4

はんのうじょうけん

リファレンス

- Preparation and macrocyclization of peptidomimetics, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Triethylamine ; 60 min, rt

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 90 min, -78 °C

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 90 min, -78 °C

リファレンス

- Synthesis of Oxetane- and Azetidine-Containing Spirocycles Related to the 2,5-Diketopiperazine Framework, Synlett, 2016, 27(1), 169-172

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Triethylamine , Methanesulfonyl chloride

1.2 Reagents: Triethylamine , Methanesulfonyl chloride

リファレンス

- 3-Oxetanone, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Triethylamine ; 1 h, rt

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C

リファレンス

- Solid-phase synthesis of oxetane modified peptides, Organic Letters, 2017, 19(12), 3303-3306

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Triethylamine ; 30 min, rt

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 10 min, -78 °C; 40 min, -78 °C

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 10 min, -78 °C; 40 min, -78 °C

リファレンス

- Synthesis and structure of oxetane containing tripeptide motifs, Chemical Communications (Cambridge, 2014, 50(63), 8797-8800

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: Triethylamine

1.2 Reagents: Triethylamine , Methanesulfonyl chloride

1.2 Reagents: Triethylamine , Methanesulfonyl chloride

リファレンス

- Oxetanes in Drug Discovery: Structural and Synthetic Insights, Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: Triethylamine Solvents: Nitromethane ; 20 min, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; -78 °C

1.3 Reagents: Methanesulfonyl chloride ; 10 min, -78 °C; 20 min, -78 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; -78 °C

1.3 Reagents: Methanesulfonyl chloride ; 10 min, -78 °C; 20 min, -78 °C

リファレンス

- Oxetanes as promising modules in drug discovery, Angewandte Chemie, 2006, 45(46), 7736-7739

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 3 h, -78 °C; 2 h, -78 °C; -78 °C → rt; 12 h, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Preparation of 3-(aminomethyl)oxetane and its organic acid salts, China, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 1 h, 0 °C

1.2 Reagents: Potassium bicarbonate Solvents: Water

1.2 Reagents: Potassium bicarbonate Solvents: Water

リファレンス

- (Hetero)arylamino-cyclohexyl-sulfonyl derivatives as CCR6 inhibitors and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C → -78 °C; 1 h, -78 °C

リファレンス

- Dibenzothiazepinone derivatives as hepatitis B core protein allosteric modulators and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 4 h, 60 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of indolin-1-one derivatives as Cbl-b inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Triethylamine ; 30 min, rt

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane

リファレンス

- Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ, Organic Process Research & Development, 2022, 26(12), 3345-3372

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 30 min, -78 °C; 1 h, -78 °C

リファレンス

- Preparation of indolylalkylamide derivatives for use as positive allosteric modulators of nicotinic acetylcholine receptor, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Triethylamine ; 30 min, rt

1.2 Solvents: Dichloromethane ; rt → -78 °C

1.3 Reagents: Triethylamine , Methanesulfonyl chloride ; 10 min, -78 °C; 40 min, -78 °C; -78 °C → rt

1.2 Solvents: Dichloromethane ; rt → -78 °C

1.3 Reagents: Triethylamine , Methanesulfonyl chloride ; 10 min, -78 °C; 40 min, -78 °C; -78 °C → rt

リファレンス

- Broad spectrum anti-cancer compounds for treatment of cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Triethylamine ; 0 °C; 1 h, rt

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C

リファレンス

- Development of oxetane modified building blocks for peptide synthesis, Organic & Biomolecular Chemistry, 2020, 18(28), 5400-5405

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

1.2 Reagents: Potassium bicarbonate Solvents: Water

1.2 Reagents: Potassium bicarbonate Solvents: Water

リファレンス

- Method for synthesis of conjugated nitrovinyl-substituted derivatives adopting diethylaminosulfur trifluoride (DAST) reagent as elimination agent, China, , ,

3-(Nitromethylene)oxetane Raw materials

3-(Nitromethylene)oxetane Preparation Products

3-(Nitromethylene)oxetane 関連文献

-

Nicola H. Powell,Guy J. Clarkson,Rebecca Notman,Piotr Raubo,Nathaniel G. Martin,Michael Shipman Chem. Commun. 2014 50 8797

-

Max Born,Thomas C. Fessard,Lucas G?ttemann,Konstantin Karaghiosoff,Jakob Plank,Thomas M. Klap?tke Mater. Adv. 2022 3 3479

-

Stefan Roesner,George J. Saunders,Ina Wilkening,Eleanor Jayawant,Joanna?V. Geden,Paul Kerby,Ann M. Dixon,Rebecca Notman,Michael Shipman Chem. Sci. 2019 10 2465

-

Stefan Roesner,Jonathan D. Beadle,Leo K. B. Tam,Ina Wilkening,Guy J. Clarkson,Piotr Raubo,Michael Shipman Org. Biomol. Chem. 2020 18 5400

922500-95-6 (3-(Nitromethylene)oxetane) 関連製品

- 54256-45-0(1-N-Octylpiperazine)

- 1804685-10-6(3-Amino-4-(aminomethyl)-5-(difluoromethyl)-2-nitropyridine)

- 1804365-32-9(6-Iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-carbonyl chloride)

- 312504-97-5(2-((2-(thiophen-2-yl)-1H-indol-3-yl)thio)acetic acid)

- 2138182-76-8(4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione)

- 2228501-19-5(tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate)

- 24854-43-1(3-Mercapto-4-methyl-1,2,4-triazole)

- 477867-30-4(2-(4-Chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide)

- 103935-10-0(Ethyl 2-acetylbenzoate)

- 1360716-37-5(1,2-Bis(12-Diethyldodecylphosphonate)disulfane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:922500-95-6)3-(Nitromethylene)oxetane

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):546.0/2183.0/436.0/327.0/217.0/163.0